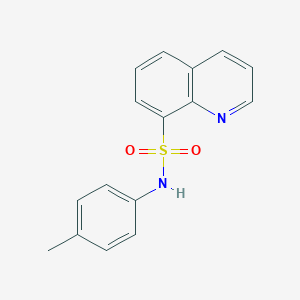
N-(4-Methylphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-8-quinolinesulfonamide, commonly known as 4-Methylphenyl Quinoline Sulfonamide (4-MPQS), is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is synthesized through a specific method and is widely used in scientific research for its unique mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to interact with metal ions, leading to changes in fluorescence and other properties of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(4-Methylphenyl)-8-quinolinesulfonamide are diverse and depend on the specific application. Inhibition of carbonic anhydrase can lead to changes in pH regulation in the body, which can have downstream effects on various physiological processes. The interaction of N-(4-Methylphenyl)-8-quinolinesulfonamide with metal ions can lead to changes in fluorescence and other properties of the compound, which can be used for detection and imaging purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-Methylphenyl)-8-quinolinesulfonamide in lab experiments include its unique mechanism of action, diverse applications, and ease of synthesis. However, there are also limitations to its use, including potential toxicity and the need for specific conditions for synthesis and purification.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-Methylphenyl)-8-quinolinesulfonamide. One area of interest is the development of new applications for the compound, such as in the detection of other metal ions or in the inhibition of other enzymes. Another area of interest is the investigation of the potential toxicity of the compound and the development of safer alternatives. Finally, there is potential for the development of new synthesis methods or purification techniques to increase the yield and purity of the compound.
Conclusion:
In conclusion, N-(4-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Methylphenyl)-8-quinolinesulfonamide have been discussed in this paper. With further research, N-(4-Methylphenyl)-8-quinolinesulfonamide has the potential to be used in a variety of applications and to contribute to our understanding of various physiological processes.
Synthesemethoden
The synthesis of N-(4-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 4-methyl aniline with 8-hydroxyquinoline-5-sulfonic acid under specific conditions. The reaction takes place in the presence of a catalyst and a solvent, resulting in the formation of N-(4-Methylphenyl)-8-quinolinesulfonamide. The purity of the compound can be increased through recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-8-quinolinesulfonamide has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a pH indicator and a chelating agent for metal ions. In addition, N-(4-Methylphenyl)-8-quinolinesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Eigenschaften
CAS-Nummer |
98809-36-0 |
|---|---|
Produktname |
N-(4-Methylphenyl)-8-quinolinesulfonamide |
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)18-21(19,20)15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
InChI-Schlüssel |
XQABZLHXEGAOQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Andere CAS-Nummern |
98809-36-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



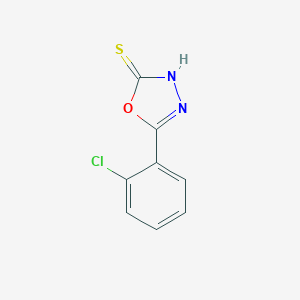
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
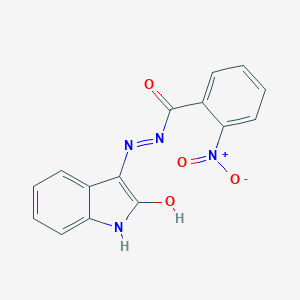
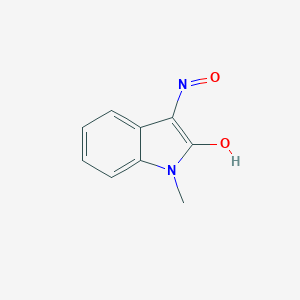
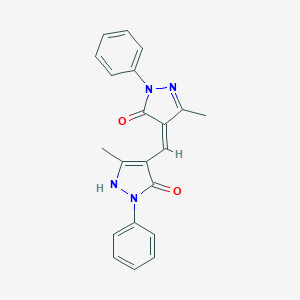
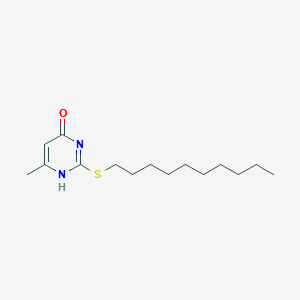

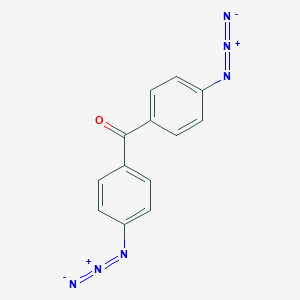
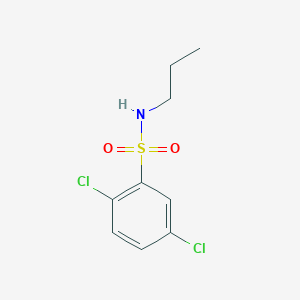
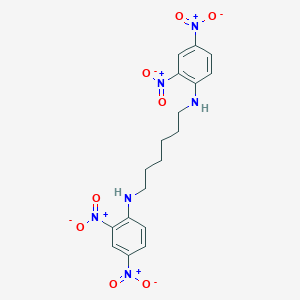
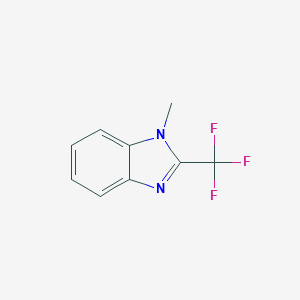
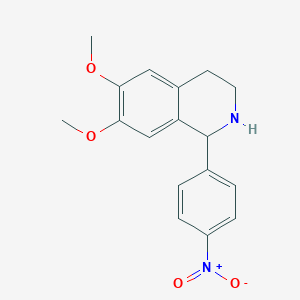
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
